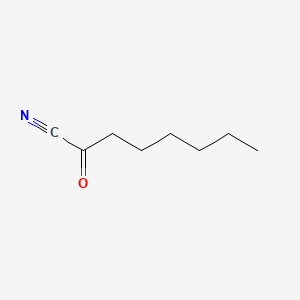
3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound with a unique structure that includes a dihydroisoquinoline core. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a building block in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the acylation of 2-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile. This acylation can be carried out using acetyl or benzoyl chlorides at room temperature (20°C) to yield the corresponding enamino ketones . Another method involves the use of oxalyl chloride at lower temperatures (5-10°C) to produce condensed pyrroledione derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Acylation: As mentioned, it can be acylated using acetyl or benzoyl chlorides.
Substitution: It can react with aromatic amines such as m-toluidine to form linear amines.
Common Reagents and Conditions
Acetyl Chloride: Used for acylation at room temperature.
Benzoyl Chloride: Another acylating agent used under similar conditions.
Oxalyl Chloride: Used at lower temperatures for specific acylation reactions.
Guanidine Carbonate: Used for cyclization reactions.
o-Phenylenediamine: Another reagent for cyclization leading to heterocyclic compounds.
Major Products
Enamino Ketones: Formed from acylation reactions.
Pyrroledione Derivatives: Result from reactions with oxalyl chloride.
Linear Amines: Produced from substitution reactions with aromatic amines.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, influencing biological pathways and potentially leading to therapeutic effects. Specific molecular targets and pathways are still under investigation, but its ability to form stable intermediates and react with biological molecules is key to its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylisoquinoline: Shares a similar core structure but lacks the dihydroisoquinolinone moiety.
2,3-Dioxopyrrolo[2,1-a]isoquinoline: Another related compound with a pyrroledione structure.
Uniqueness
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific dihydroisoquinoline structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and form stable intermediates sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3,3-dimethyl-2,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-8-5-3-4-6-9(8)10(13)12-11/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISAKLZEVDYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349712 | |
| Record name | ST4095320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26278-65-9 | |
| Record name | ST4095320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Maleimidoethoxy)ethylcarbamoyl]-PROXYL](/img/structure/B1620910.png)






![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)
![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)




